Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
The synthesis of Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often utilize continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents for reduction include hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological outcomes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound has a trifluoromethyl group instead of a nitro group, which can significantly alter its chemical and biological properties.
2-ethyl-6-chloro imidazo[1,2-a]pyridine: This compound has been shown to have improved potency against certain bacterial strains.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8ClN3O4 |
---|---|
Molecular Weight |
269.64 g/mol |
IUPAC Name |
ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClN3O4/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8/h3-5H,2H2,1H3 |
InChI Key |
XNOZFYQDDWCGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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